molecular formula C20H16N2O3 B5221229 2-[(2-anilinobenzoyl)amino]benzoic acid

2-[(2-anilinobenzoyl)amino]benzoic acid

Cat. No.: B5221229
M. Wt: 332.4 g/mol
InChI Key: KZHFROICPFWBIN-UHFFFAOYSA-N
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Description

2-[(2-anilinobenzoyl)amino]benzoic acid is a high-purity organic compound offered for research and development purposes. This chemical features a benzanilide core structure, which is of significant interest in medicinal chemistry and materials science. Researchers value this scaffold for its potential as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional organic materials. Its molecular structure suggests potential for applications in developing enzyme inhibitors or receptor ligands, given the common role of similar aromatic amide structures in molecular recognition. This product is intended for laboratory research by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments before use.

Properties

IUPAC Name

2-[(2-anilinobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19(22-18-13-7-5-11-16(18)20(24)25)15-10-4-6-12-17(15)21-14-8-2-1-3-9-14/h1-13,21H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHFROICPFWBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Cyclization Issues: 2-Acylaminobenzoic acids (e.g., C6–C16 analogs) face intramolecular cyclization during synthesis, forming benzoxazinones instead of desired benzamides . In contrast, the target compound’s one-pot method avoids this via optimized conditions.
  • Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 2-amino-4-chloro analog) enhance hydrogen-bonding but complicate derivatization. Methoxy groups (e.g., 2-(2-methoxyphenylamino) analog) may improve solubility but reduce reactivity.

Physicochemical Properties

The molecular weight, solubility, and stability of these compounds vary with substituents:

Compound Molecular Formula Molecular Weight (g/mol) Notable Properties
2-[(2-Anilinobenzoyl)amino]benzoic acid C20H16N2O3 332.35 High crystallinity, H-bonding
2-Amino-4-chlorobenzoic acid C7H6ClNO2 171.58 Planar structure, dimer formation
2-(2-Methoxyphenylamino)benzoic acid C14H13NO3 243.26 Enhanced lipophilicity
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid C15H13NO3S 299.34 Heterocyclic π-system

Key Trends :

  • Hydrogen Bonding: Carboxylic acid and amide groups in the target compound promote dimerization (observed in 2-amino-4-chloro analog), impacting solubility and crystal packing.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-anilinobenzoyl)amino]benzoic acid, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step reactions starting with 2-aminobenzoic acid derivatives. A common approach includes:

  • Step 1 : Coupling 2-aminobenzoic acid with phthalic anhydride under reflux in acetic acid to form the intermediate benzoylated product.
  • Step 2 : Introducing an aniline group via nucleophilic substitution or amide bond formation, using coupling agents like EDCI or DCC in anhydrous DMF .
  • Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:anhydride) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential .

Q. How should researchers characterize the crystalline structure of this compound, and which analytical techniques are most effective?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Ensure high-resolution data (R-factor < 0.05) by optimizing crystal growth in polar aprotic solvents (e.g., DMSO) .
  • Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H···O) using graph-set notation (e.g., S(6) motifs) and validate with software like Mercury or OLEX2 .
  • Complementary techniques : Pair SC-XRD with FT-IR (amide I/II bands at 1650–1550 cm⁻¹) and NMR (¹H/¹³C shifts for aromatic protons) to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry methods like density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • DFT setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for reactions like amide hydrolysis or electrophilic substitution .
  • Thermochemical analysis : Compare computed atomization energies (ΔE) with experimental calorimetry data (e.g., via bomb calorimetry) to validate accuracy. Average deviations <3 kcal/mol indicate reliable predictions .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents (e.g., water, DMF) and correlate with experimental kinetic data .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., IC50 reference compounds). Discrepancies in IC50 values may arise from variable protein expression levels or assay pH .
  • Metabolite profiling : Employ LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) that may interfere with activity measurements .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or methylated analogs) to isolate pharmacophore contributions. For example, substituting the aniline group with electron-withdrawing groups (e.g., –NO₂) can enhance binding affinity .

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